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Compound of Interest

Compound Name:
5-ethynyl-1H-pyrrolo[2,3-

b]pyridine;hydrochloride

CAS No.: 2243509-58-0

Cat. No.: B2849537 Get Quote

Executive Summary
This guide provides a technical analysis of 5-ethynyl-7-azaindole (CAS: 758659-22-2 for

generic backbone reference), focusing on the critical operational differences between its Free

Base and Hydrochloride (HCl) Salt forms.

For researchers in kinase inhibitor development and medicinal chemistry, the choice between

these two forms is not merely logistical—it dictates synthetic success and biopharmaceutical

viability. The Free Base is the mandatory species for transition-metal-catalyzed

functionalization (e.g., Sonogashira coupling, CuAAC "Click" chemistry), while the HCl Salt is

the preferred solid-state form for aqueous solubility enhancement and purification, albeit with

specific stability risks regarding the ethynyl moiety.

Part 1: Physicochemical Divergence
The fundamental difference lies in the protonation state of the N7 (pyridine-like) nitrogen. 7-

azaindole is a bioisostere of purine, and its acid-base behavior is governed by the electron-

deficient pyridine ring.
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Feature Free Base (Neutral)
Hydrochloride Salt

(Cationic)

Molecular State
Non-ionized. Lone pair on N7

is available.

Protonated at N7 (

). Chloride counterion (

).

pKa (Approx) ~4.6 (Conjugate acid pKa)
N/A (Already protonated

species)

Lattice Energy
Lower.[1] Held by weak

stacking and H-bonds.

Higher. Stabilized by ionic

interactions and strong H-bond

networks.

Solubility (Organic)
High (DMSO, DMF, EtOAc,

DCM).[1]

Low to Negligible (DCM,

EtOAc).[1]

Solubility (Aq) Poor (< 1 mg/mL typical).[1]
High (Dissociates to cation in

water).

Hygroscopicity Generally Low.

High Risk. HCl salts of

azaindoles are prone to

moisture uptake.

The Protonation Mechanism
The protonation does not occur at the pyrrole nitrogen (N1), which is non-basic due to lone pair

delocalization into the aromatic system. It occurs exclusively at the pyridine nitrogen (N7).
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Figure 1: Equilibrium between Free Base and HCl Salt forms.[1] The reaction is reversible via

basic workup.

Part 2: Synthetic Utility & Reactivity[2]
The presence of the 5-ethynyl group (a terminal alkyne) introduces a specific stability constraint

that differentiates this molecule from a standard 7-azaindole.

The "Free Base" Imperative for Coupling
If you are using 5-ethynyl-7-azaindole as an intermediate for Sonogashira coupling or CuAAC

(Click Chemistry), you must use the Free Base.

Catalyst Poisoning: Palladium (Pd) and Copper (Cu) catalysts often coordinate with free

chloride ions or are inhibited by the acidic environment of the salt.

Base Consumption: Cross-coupling reactions require an organic base (e.g., TEA, DIPEA).[1]

Using the HCl salt consumes stoichiometric equivalents of your base immediately,

generating triethylamine hydrochloride precipitates that can occlude the reaction surface.

The "Alkyne Hydration" Risk (Salt Specific)
A critical risk specific to the HCl Salt of the 5-ethynyl derivative is acid-catalyzed hydration.
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Mechanism: In the presence of moisture (even atmospheric humidity absorbed by the

hygroscopic salt) and the acidic proton, the terminal alkyne can undergo Markovnikov

hydration.

Result: Conversion of the ethynyl group (-C≡CH) into an acetyl group (-C(=O)CH₃).

Prevention: If storing the HCl salt, it must be kept strictly anhydrous and at -20°C.

Experimental Protocol: Salt-to-Base Conversion
Use this protocol to prepare the commercial HCl salt for organic synthesis.

Dissolution: Suspend 1.0 eq of 5-ethynyl-7-azaindole HCl in Ethyl Acetate (EtOAc) or

Dichloromethane (DCM). Note: It will not dissolve fully initially.

Neutralization: Add 1.2 eq of Saturated Aqueous Sodium Bicarbonate (

).

Partition: Stir vigorously for 15 minutes until the solid dissolves into the organic layer

(indicating conversion to the lipophilic free base).

Separation: Separate the organic layer. Extract aqueous layer 2x with fresh EtOAc.

Drying: Dry combined organics over

(Sodium Sulfate). Do not use acidic drying agents.

Concentration: Evaporate solvent in vacuo to yield the Free Base as an off-white solid.

Part 3: Biopharmaceutical Implications[1]
For drug development professionals, the selection between forms is a trade-off between

processing stability and bioavailability.

Solubility & Dissolution
The 7-azaindole scaffold is notoriously insoluble in water due to high lattice energy and

planarity.
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Free Base: Dissolution is rate-limiting. In biological assays, it may precipitate in buffer,

leading to false negatives (low potency) or erratic PK data.[1]

HCl Salt: Provides the "spring" effect. The salt dissolves rapidly in the stomach (low pH), but

may precipitate as the free base in the intestine (neutral pH). This supersaturation often

drives better absorption than the unformulated free base.

Decision Logic for Researchers

Intended Application?

Organic Synthesis
(Coupling/Click)

Biological Assay
(In Vitro/In Vivo)

Long Term Storage

USE FREE BASE
Avoids catalyst poisoning

USE HCL SALT
(Buffered)

CHECK HUMIDITY

Safest (No Hydration Risk) Risk of Alkyne Hydration
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Figure 2: Decision matrix for selecting the appropriate form based on experimental stage.

Part 4: Handling & Storage Summary
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Parameter Free Base HCl Salt

Storage Temp 2-8°C -20°C (Desiccated)

Atmosphere
Inert (Argon/Nitrogen)

recommended.

Strictly Inert. Moisture causes

degradation.

Shelf Life High (Chemically stable).
Moderate (Physical

instability/Hygroscopicity).

Container Amber glass.
Tightly sealed vial with parafilm

+ desiccant.

Expert Insight: The "Yellowing" Phenomenon
Researchers often observe 5-ethynyl-7-azaindole samples turning yellow or brown over time.

In Free Base: This is typically slow oxidation of the pyrrole ring (electron-rich).

In HCl Salt: Rapid darkening often indicates polymerization of the alkyne or hydration,

catalyzed by trace acidity and moisture. If your salt has turned dark brown and sticky, it has

likely degraded and should be re-purified or discarded.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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